

An In-depth Technical Guide to Valeraldehyde: Chemical Properties and Structure

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Compound of Interest

Compound Name: Valeraldehyde

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Introduction

Valeraldehyde, systematically known as pentanal, is a significant organic compound with the chemical formula $C_5H_{10}O$.^{[1][2]} It is an alkyl aldehyde that presents as a colorless, volatile liquid with a characteristic pungent odor.^{[1][2]} This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **valeraldehyde**, tailored for a technical audience in research and development.

Chemical Structure and Identification

Valeraldehyde is a straight-chain saturated fatty aldehyde.^[1] Its structure consists of a five-carbon chain with a formyl group ($-CHO$) at one end.

Identifier	Value
IUPAC Name	Pentanal[2][3]
Synonyms	n-Pentanal, Valeric aldehyde, Amyl aldehyde[4][5]
Molecular Formula	C ₅ H ₁₀ O[1][3]
SMILES String	CCCCC=O[3][6]
InChI Key	HGBOYTHUEUWSSQ-UHFFFAOYSA-N[3][6]
CAS Number	110-62-3[2]

Physicochemical Properties

Valeraldehyde exhibits properties typical of a short-chain aldehyde, including high flammability and moderate solubility in water.

Property	Value
Molar Mass	86.13 g/mol [1][3]
Density	0.81 g/mL at 25 °C[6][7]
Boiling Point	102-103 °C at 760 mmHg[2][6][8]
Melting Point	-92 °C[6][8]
Flash Point	12 °C (54 °F)[1][9]
Solubility in Water	1.4 g/100 mL at 20 °C (moderate)[1][10]
Refractive Index	1.394 at 20 °C[6][7]

Experimental Protocols

Synthesis of Valeraldehyde via Oxidation of 1-Pentanol

A common laboratory-scale synthesis of **valeraldehyde** involves the oxidation of 1-pentanol using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to

the carboxylic acid.^{[11][12][13]}

Methodology:

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite® in anhydrous dichloromethane (CH₂Cl₂).
- **Reaction Initiation:** Cool the suspension to 0 °C in an ice bath. To this, add a solution of 1-pentanol (1 equivalent) in anhydrous CH₂Cl₂ dropwise over 10-15 minutes.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup and Purification:** Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure. The crude **valeraldehyde** can be further purified by fractional distillation.

Analysis of Valeraldehyde

Gas Chromatography (GC) Analysis:

Gas chromatography is a standard method for assessing the purity of **valeraldehyde** and for its quantification in various matrices.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the **valeraldehyde** sample in a suitable solvent, such as dichloromethane or ethanol. For quantitative analysis, a known concentration of an internal standard is added.
- **Instrumentation:** Utilize a gas chromatograph equipped with a flame ionization detector (FID). A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5, is suitable for separation.
- **GC Conditions:**

- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Data Analysis: Identify the **valeraldehyde** peak based on its retention time compared to a standard. The purity is determined by the relative peak area. For quantitative analysis, a calibration curve is generated using standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

^1H NMR and ^{13}C NMR spectroscopy are powerful tools for the structural confirmation of **valeraldehyde**.

Methodology:

- Sample Preparation: Dissolve a small amount of the purified **valeraldehyde** in a deuterated solvent, such as chloroform-d (CDCl_3), in an NMR tube.
- Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Spectral Acquisition:
 - ^1H NMR: Acquire a standard proton spectrum. Expected signals include a triplet for the aldehydic proton (~9.8 ppm), a triplet for the alpha-methylene protons (~2.4 ppm), and multiplets for the other methylene protons, and a triplet for the terminal methyl group (~0.9 ppm).[\[10\]](#)[\[14\]](#)
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include the carbonyl carbon (~202 ppm) and distinct signals for each of the other four carbon atoms in the aliphatic chain.[\[10\]](#)
- Data Analysis: Integrate the proton signals to confirm the relative number of protons in each environment. Analyze the chemical shifts and coupling patterns to confirm the structure of

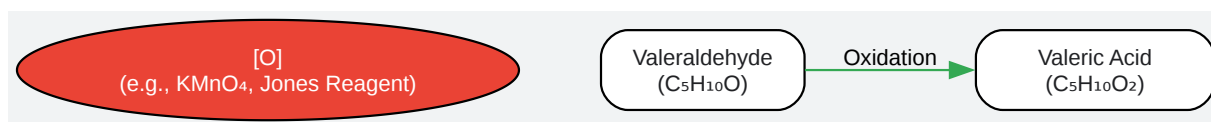
valeraldehyde.

Key Chemical Reactions of Valeraldehyde

Valeraldehyde undergoes reactions typical of aldehydes, including oxidation, reduction, and condensation reactions.

Oxidation to Valeric Acid

Valeraldehyde can be readily oxidized to form valeric acid (pentanoic acid) using various oxidizing agents, such as potassium permanganate (KMnO_4) or Jones reagent (CrO_3 in aqueous sulfuric acid).[3][15][16]



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Caption: Oxidation of **Valeraldehyde** to Valeric Acid.

Reduction to 1-Pentanol

Valeraldehyde can be reduced to the corresponding primary alcohol, 1-pentanol, using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).[17][18]



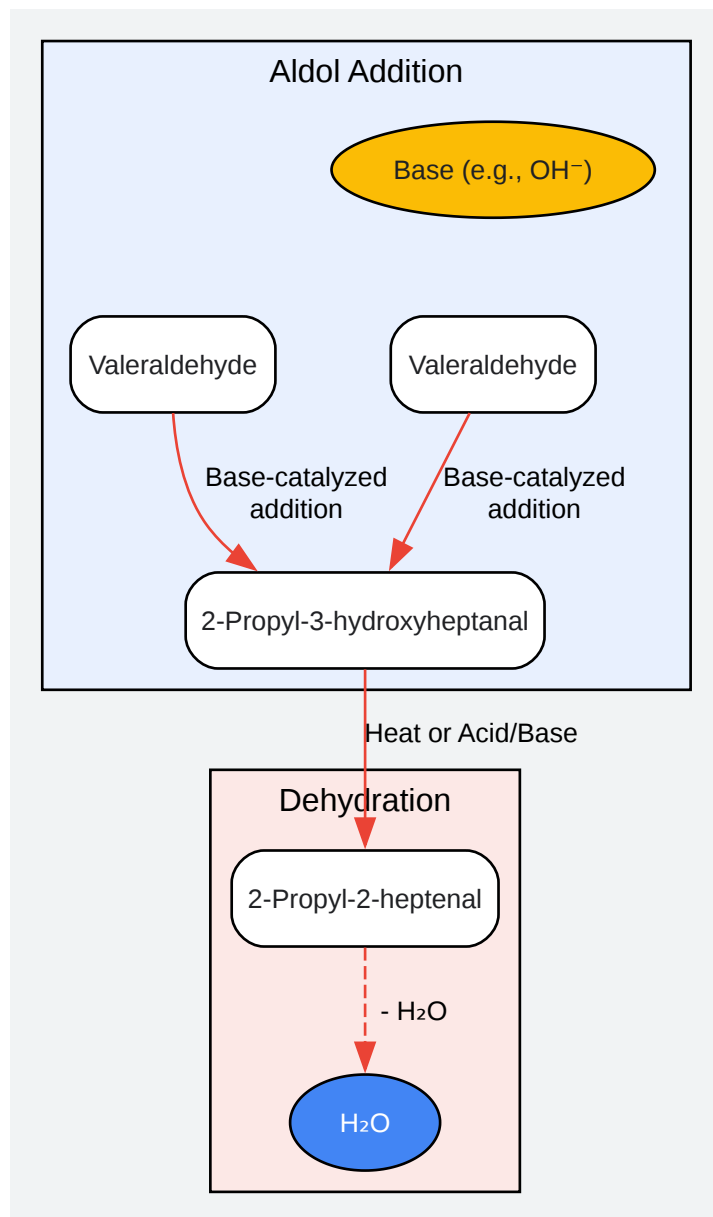
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Caption: Reduction of **Valeraldehyde** to 1-Pentanol.

Aldol Condensation

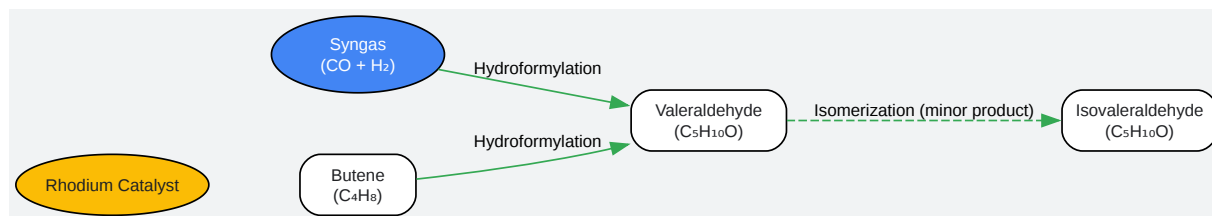
Like other aldehydes with α -hydrogens, **valeraldehyde** can undergo a base-catalyzed aldol condensation with itself to form 2-propyl-3-hydroxyheptanal, which can then dehydrate to form

2-propyl-2-heptenal.[9][19][20]

[Click to download full resolution via product page](#)Caption: Aldol Condensation of **Valeraldehyde**.

Industrial Production

Industrially, **valeraldehyde** is primarily produced through the hydroformylation of butene, also known as the oxo process.[1][8][21] This process involves the reaction of butene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst.[1][8]



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